molecular formula C13H16N2O B3385916 1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one CAS No. 676607-38-8

1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one

Cat. No.: B3385916
CAS No.: 676607-38-8
M. Wt: 216.28 g/mol
InChI Key: HIQLWRVBQFPWDY-UHFFFAOYSA-N
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Description

1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one is a heterocyclic compound characterized by a spiro connection between an isoquinoline and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method includes the bromination of N-substituted homophthalimides followed by reaction with binucleophilic reagents . Microwave-assisted synthesis has also been explored to improve reaction yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one can be compared with other spiro compounds, such as spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. These compounds share similar structural features but differ in their specific biological activities and applications . The unique spiro connection in 1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one imparts distinct properties that make it particularly valuable in certain research areas.

Similar Compounds

Conclusion

1H-Spiro[isoquinoline-4,4’-piperidin]-3(2H)-one is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-13(5-7-14-8-6-13)11-4-2-1-3-10(11)9-15-12/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQLWRVBQFPWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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